3-Bromo-2,2-difluoropropan-1-ol
Overview
Description
3-Bromo-2,2-difluoropropan-1-ol: is a chemical compound with the molecular formula C3H5BrF2O and a molecular weight of 174.97 g/mol It is characterized by the presence of bromine and fluorine atoms attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,2-difluoropropan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the bromination of 2,2-difluoropropanol using bromine or a brominating agent . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,2-difluoropropan-1-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form simpler alcohols or hydrocarbons.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution: Formation of 2,2-difluoropropanol derivatives.
Oxidation: Formation of 2,2-difluoropropanal or 2,2-difluoropropanoic acid.
Reduction: Formation of 2,2-difluoropropane.
Scientific Research Applications
3-Bromo-2,2-difluoropropan-1-ol has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2,2-difluoropropan-1-ol involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and binding properties .
Comparison with Similar Compounds
3-Bromo-2,2-dimethyl-1-propanol: Similar structure but with methyl groups instead of fluorine atoms.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains an additional fluorine atom, leading to different chemical properties.
Uniqueness: 3-Bromo-2,2-difluoropropan-1-ol is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to other similar compounds.
Properties
IUPAC Name |
3-bromo-2,2-difluoropropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrF2O/c4-1-3(5,6)2-7/h7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDHRVTXINIMAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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